molecular formula C20H24N4OS B431311 5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 374094-04-9

5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B431311
CAS No.: 374094-04-9
M. Wt: 368.5g/mol
InChI Key: XKJOOYITGJRCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-Dimethyl-4-(4-methyl-1-piperidinyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex heterocyclic compound. This compound features a unique structure that integrates multiple rings, including pyrano, pyrido, thieno, and pyrimidine moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-4-(4-methyl-1-piperidinyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the thieno and pyrido rings through cyclization reactions. The final steps involve the addition of the pyrano ring and the piperidinyl group.

    Formation of the Pyrimidine Core: This is usually achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Cyclization to Form Thieno and Pyrido Rings: The intermediate is then subjected to cyclization reactions, often involving sulfur-containing reagents and catalysts to form the thieno ring, followed by further cyclization to introduce the pyrido ring.

    Addition of the Pyrano Ring: This step typically involves a cycloaddition reaction, where a suitable diene reacts with the intermediate to form the pyrano ring.

    Introduction of the Piperidinyl Group: The final step involves the alkylation of the intermediate with 4-methyl-1-piperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyrano moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrimidine and thieno rings using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidinyl group. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its complex structure may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-4-(4-methyl-1-piperidinyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8,8-Dimethyl-4-(4-methyl-1-piperidinyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine
  • 8,8-Dimethyl-4-(4-methyl-1-piperidinyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine

Uniqueness

The uniqueness of 8,8-dimethyl-4-(4-methyl-1-piperidinyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine lies in its complex structure, which integrates multiple heterocyclic rings. This complexity allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and development.

Properties

CAS No.

374094-04-9

Molecular Formula

C20H24N4OS

Molecular Weight

368.5g/mol

IUPAC Name

5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

InChI

InChI=1S/C20H24N4OS/c1-12-4-6-24(7-5-12)18-17-16(21-11-22-18)14-8-13-10-25-20(2,3)9-15(13)23-19(14)26-17/h8,11-12H,4-7,9-10H2,1-3H3

InChI Key

XKJOOYITGJRCHL-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NC=NC3=C2SC4=C3C=C5COC(CC5=N4)(C)C

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2SC4=C3C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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